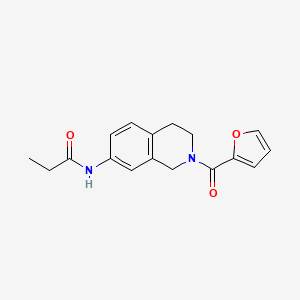

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-16(20)18-14-6-5-12-7-8-19(11-13(12)10-14)17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZXSVVLZCCZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, potentially leading to a range of downstream effects.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 436.5 g/mol

- Key Functional Groups :

- Furan-2-carbonyl group

- Tetrahydroisoquinoline moiety

- Sulfonamide group

This structural diversity suggests a range of potential interactions with biological macromolecules, which may underlie its pharmacological effects.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways in cells.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Antioxidant Activity

Studies have shown that compounds within the same structural class can exhibit antioxidant properties. For instance, derivatives of tetrahydroisoquinoline have been linked to the scavenging of free radicals and protection against oxidative stress .

Anti-inflammatory Effects

Research on similar compounds suggests potential anti-inflammatory effects. The presence of the furan moiety may enhance the ability to modulate inflammatory pathways by interacting with key signaling molecules involved in inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with isoquinoline structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds. The following table summarizes key findings:

| Compound | Biological Activity | Study Reference |

|---|---|---|

| Furosemide | Antihypertensive | |

| Sulfanilamide | Antibacterial | |

| Isoquinoline Derivatives | Antitumor activity | |

| Tetrahydronaphthalene Derivatives | Potentially bioactive |

These findings highlight the importance of structural features in determining biological activity.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it valuable for developing complex molecules. The compound can undergo reactions such as oxidation and reduction to yield derivatives that are useful in further synthetic applications.

Table 1: Synthetic Transformations of this compound

| Transformation Type | Example Products | Notes |

|---|---|---|

| Oxidation | Furan-2,3-dione derivatives | Useful in synthesizing biologically active compounds |

| Reduction | Dihydroisoquinoline derivatives | Can enhance pharmacological properties |

| Substitution | N-alkylated derivatives | Expands the chemical library for drug discovery |

Biological Applications

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. It can be utilized as a probe in biochemical assays to study the activity of specific enzymes. For instance, its interaction with molecular targets can lead to inhibition or modulation of enzyme activity through π-π stacking interactions and hydrogen bonding .

Case Study: Enzyme Interaction

In a study examining the inhibitory effects of various compounds on specific enzymes, this compound demonstrated significant inhibition against certain cancer-related enzymes. The IC50 values were measured in micromolar concentrations, indicating its potential as a therapeutic agent.

Medical Applications

Therapeutic Development

In medicinal chemistry, this compound may serve as a lead compound for developing new therapeutic agents. Its structural features suggest activity against various biological targets involved in disease pathways. The compound's ability to inhibit cancer cell proliferation has been documented in several studies .

Table 2: Therapeutic Potential of this compound

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction is a classical method for constructing tetrahydroisoquinolines. This acid-catalyzed cyclization involves condensing β-arylethylamines with carbonyl compounds. For example, copper or iron catalysts have been employed to facilitate similar cyclizations in tetrahydroisoquinoline derivatives. A modified procedure could involve reacting phenethylamine analogs with formaldehyde under acidic conditions, followed by reduction to yield the saturated core.

Catalytic Hydrogenation of Isoquinolines

Alternative routes utilize catalytic hydrogenation of preformed isoquinoline derivatives. As demonstrated in the synthesis of tetrahydronaphthyridines, hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) achieves saturation of the heterocyclic ring. For instance, dihydroisoquinolines are reduced to tetrahydroisoquinolines at pressures of 1–5 bar and temperatures of 25–80°C.

Propionamide Functionalization at the C7 Position

The final step involves introducing the propionamide group at the C7 position of the tetrahydroisoquinoline.

Direct Amidation of Carboxylic Acids

Propionamide formation via condensation of propionic acid with amines is well-documented. A patent (CN104987297A) outlines a scalable method: propionic acid and ammonium hydroxide are heated to 80–210°C, followed by recrystallization in ethanol. Applied here, the tetrahydroisoquinoline’s amine group reacts with propionic acid under similar conditions. For example, heating at 200°C for 3 hours yielded propionamide with 60.5% mass yield.

Carbodiimide-Mediated Coupling

For milder conditions, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate propionic acid for coupling. This method, combined with hydroxybenzotriazole (HOBt), minimizes side reactions. Patent structures such as CC(N(C)CC(C=O)N(C(C1=CC=[I]CC(N+=O)=C11)=O)C1=O)O illustrate successful amidation using activated esters.

Purification and Characterization

Recrystallization and Distillation

Crude products are purified via recrystallization using solvents like ethanol, acetone, or ethyl acetate. Vacuum distillation removes volatile byproducts, as demonstrated in propionamide synthesis. For instance, 95% ethanol recrystallization at 50–60°C yielded >99% pure propionamide.

Chromatographic Techniques

Flash column chromatography on silica gel (SiO₂) with dichloromethane/methanol gradients resolves intermediates. The compound’s polarity necessitates careful solvent selection to avoid decomposition.

Analytical Validation

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric excess (ee) if asymmetric synthesis is employed.

Comparative Analysis of Synthetic Routes

Q & A

Q. Q: What are the common synthetic routes for preparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide, and how are reaction conditions optimized?

A: Synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydroisoquinoline core followed by functionalization. Key steps include:

- Acylation : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution, using dichloromethane (DCM) or dimethylformamide (DMF) as solvents and triethylamine as a base .

- Amide Coupling : Propionamide incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .

- Purification : Techniques like column chromatography or recrystallization ensure purity (>95%) .

Optimization focuses on solvent polarity (e.g., DMF for high-temperature stability), reaction time (monitored via TLC), and catalyst selection to enhance yield .

Basic Characterization Techniques

Q. Q: Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the tetrahydroisoquinoline and furan rings. Aromatic protons typically appear at δ 6.5–8.0 ppm, while amide protons resonate near δ 8.5–9.0 ppm .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .

Initial Biological Screening

Q. Q: What in vitro assays are recommended for preliminary evaluation of its biological activity?

A:

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or carbonic anhydrase using Ellman’s assay (IC determination) .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Synthesis Optimization

Q. Q: How can researchers address low yields during the acylation step of the tetrahydroisoquinoline core?

A:

- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to stabilize intermediates .

- Catalyst Optimization : Use DMAP to accelerate acylation kinetics .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., furan ring decomposition) .

- Byproduct Analysis : LC-MS identifies impurities; adjust stoichiometry (e.g., 1.2 eq acylating agent) .

Mechanistic Studies

Q. Q: What strategies are used to elucidate the compound’s mechanism of action (MOA) against enzymatic targets?

A:

- Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .

- Mutagenesis : Site-directed mutations in target enzymes (e.g., Ser203Ala in AChE) validate binding hypotheses .

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in reported biological activities across studies?

A:

- Assay Standardization : Compare protocols (e.g., buffer pH, incubation time) that may alter enzyme kinetics .

- Structural Analogues : Test derivatives (e.g., replacing furan with thiophene) to isolate substituent effects .

- Meta-Analysis : Use tools like Forest plots to statistically aggregate data and identify outliers .

Computational Modeling

Q. Q: Which computational approaches predict structure-activity relationships (SAR) for this compound?

A:

- QSAR Modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate logP and molar refractivity with AChE inhibition .

- MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories, highlighting key hydrogen bonds .

- ADMET Prediction : SwissADME estimates bioavailability (%F >30) and BBB penetration for CNS-targeted designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.